(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimizations for yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or column chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been studied for their potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the benzodioxole moiety is particularly significant in drug design due to its bioactivity.
Industry
In materials science, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system which facilitates electron transport.
Mechanism of Action
The biological activity of (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one is often attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-hydroxy-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one
- (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both the dimethoxybenzodioxole and the methylphenyl groups. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-12-4-6-13(7-5-12)15(20)9-8-14-10-16(21-2)18-19(17(14)22-3)24-11-23-18/h4-10H,11H2,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBCCVGOYBWEAY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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